5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, 4-methoxybenzoyl chloride, and pyridine derivatives. The key steps in the synthesis may involve:
Aldol Condensation: This step involves the reaction of 4-bromobenzaldehyde with a suitable ketone to form an α,β-unsaturated carbonyl compound.
Michael Addition: The α,β-unsaturated carbonyl compound undergoes a Michael addition with a nucleophile, such as a pyridine derivative, to form a substituted pyrrolidine.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Functional Group Modifications: Various functional group modifications, such as hydroxylation and methoxylation, are performed to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-[(4-bromophenyl)ethynyl]pyridine: A compound studied for its coordination properties and self-assembly on metal surfaces.
Uniqueness
The uniqueness of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides opportunities for various modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C24H19BrN2O4 |
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Molecular Weight |
479.3 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19BrN2O4/c1-31-19-8-4-17(5-9-19)22(28)20-21(16-2-6-18(25)7-3-16)27(24(30)23(20)29)14-15-10-12-26-13-11-15/h2-13,21,28H,14H2,1H3/b22-20+ |
InChI Key |
DQXVSUMJFPUQGS-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=C(C=C4)Br)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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